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Abstract
This technical guide provides a summary of the available thermodynamic and physical data for

dimethyl cyclopropane-1,1-dicarboxylate. Due to a scarcity of direct experimental

thermodynamic values in publicly accessible literature, this document compiles available

physical properties and presents computationally predicted thermodynamic data for a closely

related isomer to serve as an estimation. Furthermore, it outlines standard experimental and

computational methodologies that are typically employed for the determination of such

thermodynamic properties, offering a framework for future research. This guide is intended to

support researchers, scientists, and professionals in the fields of drug development and

chemical synthesis by providing a foundational understanding of the thermodynamic

characteristics of this compound.

Introduction
Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) is a chemical intermediate

utilized in the synthesis of various pharmaceutical agents, including Ketorolac and Montelukast.

[1] An understanding of its thermodynamic properties, such as enthalpy of formation, entropy,

and Gibbs free energy, is crucial for optimizing reaction conditions, predicting reaction
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spontaneity and equilibrium, and ensuring the stability of synthetic processes. This document

collates the known physical data and discusses the thermodynamic landscape of this molecule.

Physicochemical Properties
A summary of the key physical and chemical identifiers for dimethyl cyclopropane-1,1-
dicarboxylate is presented in Table 1. This data is compiled from various chemical suppliers

and databases.

Table 1: Physicochemical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

Property Value Source

Molecular Formula C₇H₁₀O₄ [2]

Molecular Weight 158.15 g/mol [2][3]

CAS Number 6914-71-2 [2]

Appearance Liquid [4]

Density 1.147 g/mL at 25 °C [3][4]

Boiling Point 196-198 °C [3][4]

Refractive Index n20/D 1.441 [3][4]

InChIKey
PWLLZZMFFZUSOG-

UHFFFAOYSA-N
[2][5]

SMILES COC(=O)C1(CC1)C(=O)OC [2]

Thermodynamic Data
Direct experimental thermodynamic data for dimethyl cyclopropane-1,1-dicarboxylate is not

readily available in the surveyed literature. However, computationally predicted thermodynamic

values for a structural isomer, cis-dimethyl cyclopropane-1,2-dicarboxylate, are available and

presented in Table 2. It is critical to note that these values are estimations derived from the

Joback group contribution method and may not accurately reflect the true thermodynamic

properties of dimethyl cyclopropane-1,1-dicarboxylate.
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Table 2: Predicted Thermodynamic Properties for cis-Dimethyl Cyclopropane-1,2-dicarboxylate

(Isomer)

Property Symbol
Predicted
Value

Unit Method

Standard Gibbs

Free Energy of

Formation

ΔG_f° -406.74 kJ/mol
Joback

Method[6]

Standard

Enthalpy of

Formation

ΔH_f° -624.95 kJ/mol
Joback

Method[6]

Enthalpy of

Fusion
ΔH_fus 18.67 kJ/mol

Joback

Method[6]

Enthalpy of

Vaporization
ΔH_vap 49.09 kJ/mol

Joback

Method[6]

Ideal Gas Heat

Capacity (at

514.21 K)

C_p(g) 264.77 J/mol·K
Joback

Method[6]

Disclaimer: The data in Table 2 pertains to an isomer of the target compound and is based on a

computational prediction method. These values should be used with caution as estimations

only.

Methodologies for Thermodynamic Data
Determination
The determination of precise thermodynamic data relies on established experimental and

computational protocols.

Experimental Protocols
Calorimetry:
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Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion

(ΔH_c°). The substance is combusted in a constant-volume vessel (a "bomb") with excess

oxygen. The heat evolved is measured by the temperature change of the surrounding water

bath. From the enthalpy of combustion, the standard enthalpy of formation (ΔH_f°) can be

calculated using Hess's Law.

Differential Scanning Calorimetry (DSC): DSC is employed to measure changes in heat

capacity (C_p), as well as enthalpies of phase transitions such as fusion (melting) and

vaporization. A sample and a reference are subjected to a controlled temperature program,

and the difference in heat flow required to maintain both at the same temperature is

measured.

Computational Protocols
In the absence of experimental data, computational chemistry provides valuable estimates of

thermodynamic properties.

Quantum Chemical Calculations:

Ab initio and Density Functional Theory (DFT): High-level theoretical methods can be used to

calculate the electronic energy of a molecule. By performing frequency calculations, zero-

point vibrational energy (ZPVE), thermal corrections, and entropy (S) can be determined.

Isodesmic Reactions: To improve the accuracy of computed enthalpies of formation,

isodesmic reactions are often employed.[7] These are hypothetical reactions where the

number and types of chemical bonds are conserved on both the reactant and product sides.

This approach helps in canceling out systematic errors in the calculations.

A general workflow for the computational prediction of thermodynamic data is illustrated in the

following diagram.
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Input

Computational Workflow

Output

Molecular Structure
(e.g., SMILES, InChI)

Geometry Optimization
(e.g., DFT, MP2)

Frequency Calculation

Single-Point Energy Calculation
(High-level method, e.g., CCSD(T))

Thermodynamic Properties
(ΔH_f°, S°, ΔG_f°)

Calculate S°, Thermal Corrections

Design Isodesmic Reaction

Calculate ΔH_f°

Reference Species Data
(Experimental/Computed)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1304618#thermodynamic-data-for-dimethyl-
cyclopropane-1-1-dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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